

A Comparative Kinetic Analysis of Amyl Nitrite and Other Alkyl Nitrites

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Compound of Interest

Compound Name: Amyl nitrate

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative kinetic analysis of amyl nitrite and other alkyl nitrites, drawing upon experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the relative reactivity and decomposition of these compounds. This document summarizes quantitative kinetic data, outlines experimental methodologies, and visualizes key chemical processes.

Comparative Kinetic Data

The reactivity of alkyl nitrites is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the reacting species. Below are summaries of kinetic data from different studies comparing amyl nitrite (specifically isopentyl nitrite) and other alkyl nitrites in various chemical transformations.

Nitrosation Reactions

In acidic acetonitrile solution, the reactivity of several alkyl nitrites in nitrosating simple alcohols and thioglycolic acid was compared. The reaction rate is believed to be limited by the formation of the nitrosonium ion (NO^+).

Table 1: Reactivity Order of Alkyl Nitrites in Nitrosation Reactions[1][2]

Alkyl Nitrite	Relative Reactivity
t-Butyl nitrite	>
i-Propyl nitrite	>
Isopentyl nitrite (Amyl nitrite)	

Note: The study indicates a qualitative reactivity order rather than specific rate constants for this series.

Thermal Decomposition

A study on the thermal dissociation of various alkyl nitrites in a diaphragmless shock tube provides quantitative rate coefficients for their decomposition into an alkoxy radical and nitric oxide (NO).

Table 2: High-Pressure Limit Rate Coefficients for Thermal Dissociation of Alkyl Nitrites (700-1000 K)[3]

Alkyl Nitrite	Rate Coefficient (k) in s^{-1}
Propyl nitrite (C_3H_7ONO)	$(5.69 \pm 1.71) \times 10^{21} T^{-1.60} \exp(-21458/T)$
n-Butyl nitrite ($n-C_4H_9ONO$)	$(9.91 \pm 2.97) \times 10^{21} T^{-1.59} \exp(-21588/T)$
i-Butyl nitrite ($i-C_4H_9ONO$)	$(3.92 \pm 1.18) \times 10^{21} T^{-1.58} \exp(-21162/T)$

Oxidation of Hemoglobin

A comparative in vitro study examined the kinetics of oxyhemoglobin oxidation to methemoglobin by amyl nitrite, sodium nitrite, and nitroglycerin.

Table 3: Biomolecular Rate Constants for the Oxidation of Oxyhemoglobin[4][5]

Compound	Rate Constant (k) in M ⁻¹ min ⁻¹
Amyl nitrite	7.45 x 10 ⁴
Sodium nitrite	1.14 x 10 ⁴
Nitroglycerin	3.50 x 10 ¹

This study highlights that amyl nitrite is a significantly more potent oxidizing agent for oxyhemoglobin compared to nitroglycerin and sodium nitrite under the tested conditions.[4][5]

Hydrolysis

The rates of hydrolysis for a series of primary alkyl nitrites were determined in a phosphate-buffered solution at pH 7.0.

Table 4: Pseudo-First-Order Rate Constants for the Hydrolysis of Primary Alkyl Nitrites at 25.0 °C

Alkyl Nitrite	Rate Constant (k) in s ⁻¹
Ethyl nitrite	Data not provided in search results
Propyl nitrite	Data not provided in search results
Butyl nitrite	Data not provided in search results
Pentyl nitrite (Amyl nitrite)	Data not provided in search results
Neopentyl nitrite	Only a 3-fold change in rate is observed from ethyl to neopentyl nitrite

While specific values for each are not available in the provided snippets, it was noted that the rate constants for hydrolysis are relatively insensitive to steric influences, with only a threefold change in rate from ethyl to neopentyl nitrite.

Experimental Protocols

General Synthesis of Alkyl Nitrites

Alkyl nitrites are typically synthesized by the reaction of an alcohol with sodium nitrite in an acidic solution, often sulfuric acid.[6] The general procedure involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and the corresponding alcohol.[7] The resulting alkyl nitrite, being less dense than the aqueous mixture, forms an upper layer that can be separated.

A specific preparation of amyl nitrite involves cooling a mixture of n-amyl alcohol and aqueous sodium nitrite to 0°C and slowly adding a pre-cooled mixture of sulfuric acid and water, maintaining the temperature at or near 0°C.[8] After the addition is complete, the mixture is allowed to stand, and the amyl nitrite layer is then separated, washed, and dried.[8]

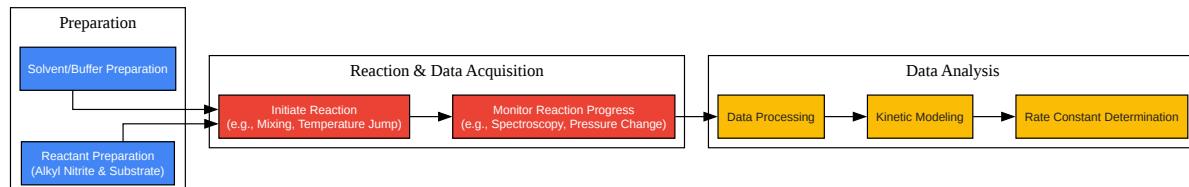
Kinetic Measurement of Hemoglobin Oxidation

The kinetic studies of oxyhemoglobin oxidation by amyl nitrite and other compounds were conducted *in vitro*.[4][5] The reaction involves monitoring the conversion of oxyhemoglobin to methemoglobin over time. While the specific instrumental techniques are not detailed in the provided text, such studies typically involve spectrophotometric methods to measure the change in absorbance at specific wavelengths corresponding to the different forms of hemoglobin. The biomolecular rate law was used to calculate the rate constants from the experimental data.[4][5]

Kinetic Measurement of Thermal Decomposition

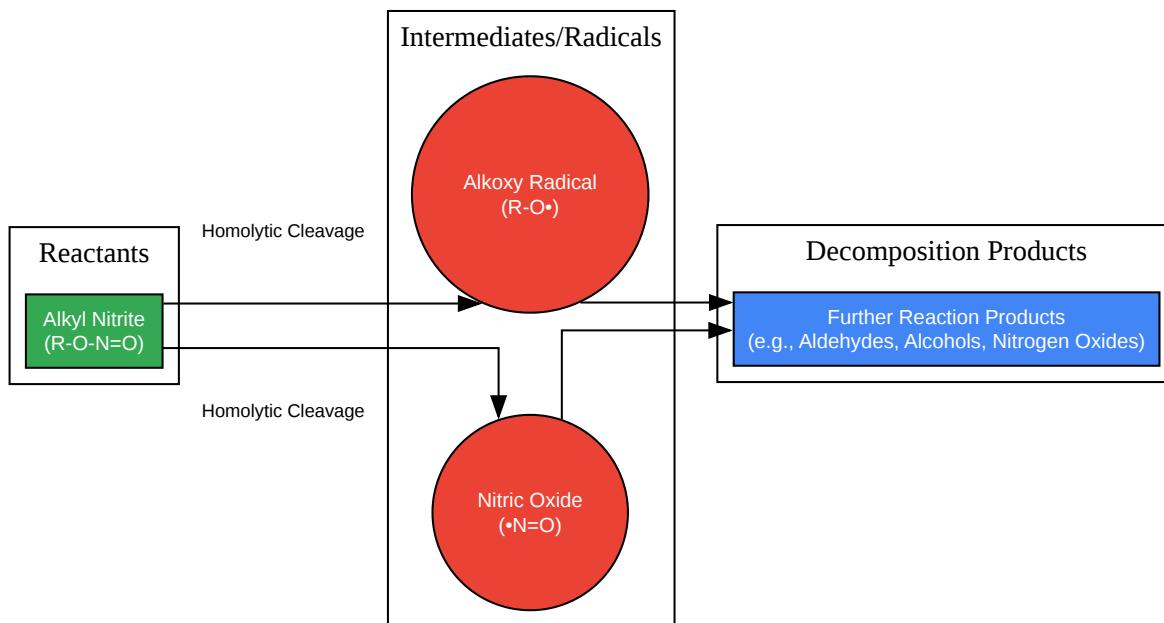
The thermal dissociation of alkyl nitrites was investigated using a diaphragmless shock tube with laser schlieren densitometry.[3] This technique allows for the study of high-temperature gas-phase reactions. The experiments were conducted over a temperature range of 700 to 1000 K and pressures between 60 and 250 Torr.[3] The rate coefficients were determined by modeling the experimental data using Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation (ME) calculations.[3]

Visualizations



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Caption: Generalized workflow for a kinetic study of alkyl nitrites.



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Caption: General thermal decomposition pathway of alkyl nitrites.

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